![molecular formula C11H13ClO B1465203 2-(4-Chlorophenyl)cyclopentan-1-ol CAS No. 91427-11-1](/img/structure/B1465203.png)
2-(4-Chlorophenyl)cyclopentan-1-ol
Overview
Description
“2-(4-Chlorophenyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C11H13ClO . It is also known by its IUPAC name "(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol" . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)cyclopentan-1-ol” can be represented by its InChI code: "1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1" . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)cyclopentan-1-ol” is an oil-like substance stored at room temperature . Its molecular weight is 196.68 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Pharmacology
2-(4-Chlorophenyl)cyclopentan-1-ol: may serve as a precursor or an intermediate in the synthesis of pharmacologically active molecules. Its structural motif, which includes a chlorophenyl group attached to a cyclopentanol, could be valuable in the development of new therapeutic agents, particularly in the realm of central nervous system disorders where similar structures are often explored .
Organic Synthesis
In organic chemistry, this compound could be utilized in the synthesis of complex organic molecules. Its alcohol functional group allows for various chemical reactions, such as esterification or etherification, providing pathways to synthesize a wide range of derivatives with potential applications in material science, biochemistry, and medicinal chemistry .
Material Science
The chlorophenyl group within 2-(4-Chlorophenyl)cyclopentan-1-ol could be explored for the development of novel materials. For instance, it could be used to create polymers with specific properties, such as increased resistance to degradation or improved thermal stability .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis. Its unique structure allows it to be easily identified and quantified, which is essential for the accurate measurement of substances in complex mixtures .
Environmental Science
2-(4-Chlorophenyl)cyclopentan-1-ol: might be studied for its environmental impact, particularly its biodegradability and potential to bioaccumulate. Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal .
Biochemistry Research
In biochemistry, the compound’s interactions with biological molecules could be of interest. It could be used to study enzyme-substrate interactions, receptor binding, or as a probe to understand the molecular mechanisms of biological processes .
Medicinal Chemistry
The compound’s structure is potentially relevant for the design of new drugs. It could be modified to enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable scaffold in drug discovery programs .
Chemical Engineering
From a chemical engineering perspective, 2-(4-Chlorophenyl)cyclopentan-1-ol could be important in process optimization. Its synthesis and purification processes can be studied and improved to increase yield, reduce waste, and enhance overall efficiency in industrial applications .
Safety and Hazards
The compound has been classified with hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(4-chlorophenyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYRPLFQFILOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclopentan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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